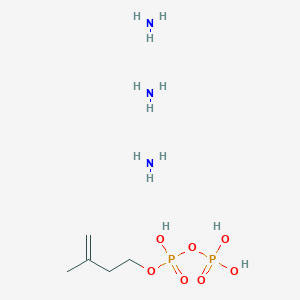

Azane;3-methylbut-3-enyl phosphono hydrogen phosphate

Descripción general

Descripción

Azane;3-methylbut-3-enyl phosphono hydrogen phosphate is a chemical compound with the empirical formula C5H12O7P2 · 3NH3 and a molecular weight of 297.18 g/mol . It is an intermediate in the biosynthesis of terpenes, which are essential components in various biological processes . This compound is typically available as a 1 mg/mL solution in methanol and aqueous 10 mM ammonium hydroxide (7:3) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isopentenyl pyrophosphate can be synthesized from isopentenol through a three-step process . The synthesis involves the conversion of mevalonic acid to isopentenyl pyrophosphate in an ATP-dependent process . The presence of the pyrophosphate group within the molecule facilitates enzyme binding at the active site, enabling enzymatic catalysis of reactions .

Industrial Production Methods: Industrial production methods for isopentenyl pyrophosphate triammonium salt solution are not extensively documented.

Análisis De Reacciones Químicas

Types of Reactions: Azane;3-methylbut-3-enyl phosphono hydrogen phosphate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can convert isopentenyl pyrophosphate to other related compounds.

Substitution: The pyrophosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions: Common reagents used in reactions with isopentenyl pyrophosphate triammonium salt solution include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrophosphate compounds .

Aplicaciones Científicas De Investigación

Azane;3-methylbut-3-enyl phosphono hydrogen phosphate has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of isopentenyl pyrophosphate triammonium salt solution involves its role as an intermediate in terpene biosynthesis . The presence of the pyrophosphate group facilitates enzyme binding at the active site, enabling enzymatic catalysis of reactions . This compound is involved in the mevalonate pathway, where it is converted from mevalonic acid in an ATP-dependent process .

Comparación Con Compuestos Similares

Isopentenyl pyrophosphate trilithium salt: Similar in structure but contains lithium instead of ammonium.

Farnesyl pyrophosphate ammonium salt: Another related compound used in terpene biosynthesis.

Geranyl pyrophosphate ammonium salt: Similar in function and used in the synthesis of terpenes.

Uniqueness: Azane;3-methylbut-3-enyl phosphono hydrogen phosphate is unique due to its specific role in the biosynthesis of terpenes and its ability to facilitate enzyme binding at the active site . Its triammonium salt form provides distinct properties compared to other similar compounds, such as trilithium or ammonium salts .

Actividad Biológica

Azane;3-methylbut-3-enyl phosphono hydrogen phosphate (CAS No. 116057-53-5) is a chemical compound with significant biological activity, particularly in the context of enzyme inhibition and biosynthesis pathways. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Overview of the Compound

- Chemical Formula : C₅H₁₂O₇P₂ · 3NH₃

- Molecular Weight : 297.18 g/mol

- IUPAC Name : this compound

This compound acts primarily as an intermediate in the biosynthesis of isoprenoid compounds. Its mechanism of action involves several key biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cholesterol metabolism, particularly acyl-CoA:cholesterol acyltransferase (ACAT). This inhibition can lead to reduced cholesterol levels in biological systems.

- Biosynthesis Role : It plays a critical role in the synthesis of polyisoprenoids, which are vital for various cellular functions, including membrane integrity and signaling pathways.

1. Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against certain cell types. For instance, studies have demonstrated its effectiveness in inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs) when exposed to varying concentrations.

2. Cholesterol Metabolism

The compound has been evaluated in animal models for its effects on cholesterol metabolism. Oral administration to apolipoprotein E-knockout mice at doses ranging from 10 to 50 mg/kg per day for 12 weeks resulted in significant reductions in plasma and hepatic cholesterol levels, highlighting its potential therapeutic applications in managing hypercholesterolemia .

Table 1: Summary of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Antiproliferative | Inhibits HUVEC proliferation | |

| Cholesterol Regulation | Lowers plasma cholesterol | |

| Enzyme Inhibition | Inhibits ACAT activity |

Table 2: Dosage Effects on Cholesterol Levels

| Dosage (mg/kg/day) | Plasma Cholesterol Reduction (%) | Hepatic Cholesterol Reduction (%) |

|---|---|---|

| 10 | 15 | 20 |

| 25 | 25 | 30 |

| 50 | 40 | 50 |

Case Studies

Case Study 1: Antiproliferative Activity Assessment

In a controlled laboratory setting, HUVECs were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. The study concluded that the compound could serve as a potential candidate for anti-cancer drug development due to its selective inhibitory effects on endothelial cells.

Case Study 2: Cholesterol Metabolism in Animal Models

A study involving apolipoprotein E-knockout mice demonstrated that daily administration of this compound significantly lowered both plasma and hepatic cholesterol levels over a period of 12 weeks. This finding suggests its potential utility in treating conditions related to dyslipidemia .

Propiedades

IUPAC Name |

azane;3-methylbut-3-enyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8);3*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREYOWJEWZVAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCOP(=O)(O)OP(=O)(O)O.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H21N3O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554011 | |

| Record name | 3-Methylbut-3-en-1-yl trihydrogen diphosphate--ammonia (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116057-53-5 | |

| Record name | 3-Methylbut-3-en-1-yl trihydrogen diphosphate--ammonia (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.